3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methoxy, and chromeno-oxazine moieties in its structure suggests it may have unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromeno[8,7-e][1,3]oxazine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxybenzaldehyde derivative and an amine under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a nucleophile.
Attachment of the 3-Methoxypropyl Group: This can be done through an alkylation reaction using a methoxypropyl halide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the oxazine ring, potentially opening the ring and forming simpler amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, 3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one may exhibit interesting bioactivity, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, offering possibilities for the treatment of various diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methoxypropyl group may improve solubility and bioavailability. The chromeno-oxazine core could interact with active sites of enzymes, inhibiting their activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Similar structure but with a chlorine atom instead of fluorine.
3-(4-fluorophenyl)-9-(3-ethoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Similar structure but with an ethoxy group instead of methoxy.
3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-ethyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Similar structure but with an ethyl group instead of methyl.
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of the fluorine atom can significantly alter the compound’s pharmacokinetic properties, making it potentially more effective or selective in its biological interactions.
Properties
IUPAC Name |
3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO4/c1-14-20(15-4-6-16(23)7-5-15)21(25)17-8-9-19-18(22(17)28-14)12-24(13-27-19)10-3-11-26-2/h4-9H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABFWFCCLCFLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCCOC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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